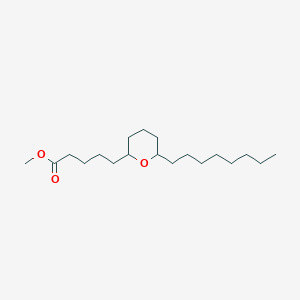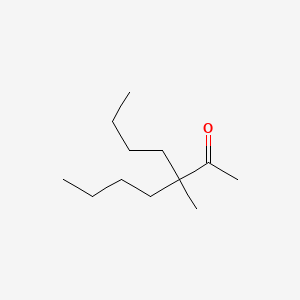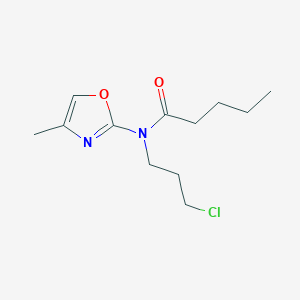
N-(4-Aminophenyl)-4-oxo-1,4-dihydroquinazoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminophenyl)-4-oxo-1,4-dihydroquinazoline-2-carboxamide is an organic compound with a complex structure that includes both aromatic and heterocyclic elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-4-oxo-1,4-dihydroquinazoline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-aminobenzoic acid, which is then reacted with anthranilic acid under specific conditions to form the quinazoline core. The reaction conditions often involve the use of catalysts such as zinc or iron and acids like hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminophenyl)-4-oxo-1,4-dihydroquinazoline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
N-(4-Aminophenyl)-4-oxo-1,4-dihydroquinazoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(4-Aminophenyl)-4-oxo-1,4-dihydroquinazoline-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Aminophenyl)piperidine: Used for improving organic acid detection.
N-(4-Aminophenyl)sulfonylphenylacetamide: Known for its applications in medicinal chemistry
Uniqueness
N-(4-Aminophenyl)-4-oxo-1,4-dihydroquinazoline-2-carboxamide is unique due to its specific quinazoline core structure, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
60713-69-1 |
|---|---|
Formule moléculaire |
C15H12N4O2 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
N-(4-aminophenyl)-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c16-9-5-7-10(8-6-9)17-15(21)13-18-12-4-2-1-3-11(12)14(20)19-13/h1-8H,16H2,(H,17,21)(H,18,19,20) |
Clé InChI |
NEQIETSGHLHJDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea](/img/structure/B14621774.png)



![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid](/img/structure/B14621787.png)




![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)-](/img/structure/B14621817.png)
![[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene](/img/structure/B14621821.png)

![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)

